molecular formula C8H13ClN2 B1586365 4-Ethylphenylhydrazine hydrochloride CAS No. 53661-18-0

4-Ethylphenylhydrazine hydrochloride

Cat. No.: B1586365
CAS No.: 53661-18-0
M. Wt: 172.65 g/mol
InChI Key: YGFUKCJADFMHGW-UHFFFAOYSA-N
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Description

4-Ethylphenylhydrazine Hydrochloride, with the CAS Number 53661-18-0, is a compound used in the field of organic chemistry . It is characterized by its ethyl and phenyl functional groups, as well as its hydrazine and hydrochloride components .


Synthesis Analysis

The synthesis of this compound has been reported in a few studies. One method involves the reaction of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran under certain conditions, which yielded 7-ethyltryptophol . Another method involves the reaction of 2-ethylphenylhydrazine hydrochloride with stannous chloride dihydrate dissolved in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H . The molecular weight is 172.66 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis Processes

  • Continuous-Flow Synthesis : 4-Ethylphenylhydrazine hydrochloride is involved in processes such as the continuous-flow synthesis of ethylphenylhydrazine derivatives. For example, Yu et al. (2015) described a process for synthesizing 2-ethylphenylhydrazine hydrochloride via a continuous-flow reactor, showcasing the efficiency of such methods in organic synthesis (Yu et al., 2015).

Pharmaceutical Synthesis

  • Synthesis of Pharmaceutical Compounds : Compounds similar to this compound, like phenylhydrazine hydrochloride, are used in the synthesis of various pharmaceutical compounds. For instance, Achutha et al. (2017) synthesized a compound using phenylhydrazine hydrochloride, which was characterized for its potential pharmaceutical properties (Achutha et al., 2017).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis and Analysis : The compound is instrumental in chemical synthesis, including the synthesis of heterocyclic compounds and structural analyses. Chen Yong (1999) described the synthesis of o-ethylphenylhydrazine, emphasizing the importance of such compounds in complex chemical reactions (Chen Yong, 1999).

Antimicrobial and Herbicidal Activities

  • Antimicrobial and Herbicidal Applications : Derivatives of phenylhydrazine hydrochloride have been evaluated for their antimicrobial and herbicidal activities. For example, Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities (Xu et al., 2008).

Tumor Research

  • Tumor Research : Certain phenylhydrazine hydrochloride derivatives have been used in tumor research.

Tumor Research Involving this compound and Related Compounds

  • Tumorigenic Effects in Animal Models : Studies have explored the tumorigenic potential of phenylhydrazine hydrochloride derivatives. For example, Tóth et al. (1977) investigated the tumorigenic effect of 4-methylphenylhydrazine hydrochloride in Swiss mice, finding significant incidences of lung and blood vessel tumors following administration (Tóth, Tompa, & Patil, 1977).

  • Study of Tumor Induction by Hydrazine Derivatives : Research by Shimizu, Nagel, and Tóth (1974) demonstrated that ethylhydrazine hydrochloride could induce lung and blood vessel tumors in mice. This study highlighted the tumorigenic nature of this hydrazine derivative (Shimizu, Nagel, & Tóth, 1974).

  • Cancer Cell Line Studies and Molecular Modeling : Other studies have focused on synthesizing compounds using hydrazine derivatives and assessing their anti-tumor activities. For instance, Mohareb, Abdallah, and Abdelaziz (2014) synthesized various compounds and evaluated their inhibitory effects on cancer cell lines, highlighting the potential of these compounds in cancer therapy (Mohareb, Abdallah, & Abdelaziz, 2014).

Safety and Hazards

The safety information for 4-Ethylphenylhydrazine Hydrochloride indicates that it is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 .

Mechanism of Action

Target of Action

The primary targets of 4-Ethylphenylhydrazine hydrochloride are aldehydes and ketones . The compound interacts with these targets through a nucleophilic reaction, where the nitrogen atom in the hydrazine group acts as a nucleophile .

Mode of Action

This compound interacts with its targets (aldehydes and ketones) to form oximes or hydrazones . This interaction is essentially an irreversible process as the adduct dehydrates . The oxygen atom also acts as a nucleophile in competition with nitrogen, but this is a dead-end process that results in the reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes and hydrazones by this compound affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This can have downstream effects on other biochemical pathways that are dependent on the concentration of these compounds.

Pharmacokinetics

Given its molecular weight of 17266 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of oximes and hydrazones These compounds can have various effects depending on the specific aldehyde or ketone they are derived from

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic reaction that forms the oximes and hydrazones Additionally, the presence of other compounds that can react with aldehydes and ketones may compete with this compound, potentially affecting its efficacy

Properties

IUPAC Name

(4-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUKCJADFMHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375448
Record name 4-Ethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53661-18-0
Record name 4-Ethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylphenylhydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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